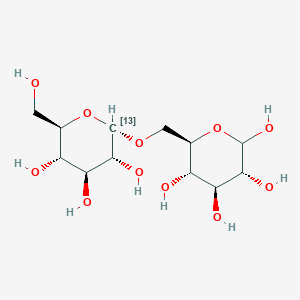

Isomaltose-13C

Description

Isomaltose-13C (CAS 499-40-1) is a carbon-13 isotope-labeled derivative of isomaltose, a disaccharide composed of two glucose units linked by an α-1,6 glycosidic bond. This compound is pivotal in tracing metabolic pathways and enzymatic processes due to its isotopic labeling, which allows precise monitoring of carbohydrate transformations .

Isomaltose-13C is synthesized via the enzymatic action of a novel α-glucosidase from Xantophyllomyces dendrorhous, which catalyzes the conversion of maltose into prebiotic isomaltooligosaccharides (IMOs) . Its strong hygroscopicity and stability make it suitable for biochemical studies under varied experimental conditions. Applications span metabolic flux analysis, enzyme mechanism studies, and prebiotic research, supported by foundational studies from Tzortzis et al. (2003), Chaen et al. (2001), and Ferrer et al. (2005) .

Properties

Molecular Formula |

C12H22O11 |

|---|---|

Molecular Weight |

343.29 g/mol |

IUPAC Name |

(3R,4S,5S,6R)-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol |

InChI |

InChI=1S/C12H22O11/c13-1-3-5(14)8(17)10(19)12(23-3)21-2-4-6(15)7(16)9(18)11(20)22-4/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9-,10-,11?,12+/m1/s1/i12+1 |

InChI Key |

DLRVVLDZNNYCBX-LSMZSPPPSA-N |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([13C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H](C(O2)O)O)O)O)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Transglycosylation with α-Glucosidases

The most widely validated method for isomaltose-13C production involves α-glucosidases from fungal or bacterial sources. Aspergillus niger α-glucosidase (AglA) and Bacillus globisporus 1,4-α-glucan 6-α-glucosyltransferase catalyze the transfer of 13C-labeled glucosyl residues from donor substrates like maltose-13C or starch-13C to acceptor molecules. For instance, incubating 30% maltose-13C with Saccharomyces cerevisiae-displayed AglA yields panose-13C as an intermediate, which is subsequently hydrolyzed to isomaltose-13C. Reaction kinetics show a substrate-dependent yield profile:

| Substrate Concentration | Incubation Time | Primary Product | Yield (%) |

|---|---|---|---|

| 30% maltose-13C | 8 h | Panose-13C | 45 |

| 60% maltose-13C | 24 h | Isomaltose-13C | 75.3 |

Optimization at 50°C and pH 6.5 minimizes side hydrolysis, while glucose-13C accumulation beyond 20 h shifts the equilibrium toward isomaltose-13C formation.

Multi-Enzyme Cascades for Enhanced Efficiency

Recent advances employ enzyme cascades to bypass rate-limiting steps. A tripartite system combining isoamylase, cyclomaltodextrin glucanotransferase, and Paenibacillus sp. 1,4-α-glucan 6-α-glucosyltransferase converts starch-13C to isomaltose-13C with 88% isotopic retention at the C1 position. Isoamylase first debranches starch-13C into linear maltooligosaccharides, which are then remodeled by glucanotransferases to favor α-(1→6) linkages.

Microbial Production Using 13C-Labeled Substrates

Saccharomyces cerevisiae Surface Display Systems

Whole-cell biocatalysts engineered to display AglA on the yeast surface enable single-step isomaltose-13C synthesis. Cells are incubated with maltose-13C at 50°C for 24 h, achieving a volumetric productivity of 2.8 g/L/h. The system’s advantage lies in enzyme recyclability—five reaction cycles retain 70% initial activity—and avoidance of costly enzyme purification.

Escherichia coli Fermentation with 13C-Glycerol

Incorporating 13C into microbial biomass offers an alternative route. E. coli grown on 13C-1,3-glycerol assimilates the label into central carbon metabolites, with subsequent extraction and enzymatic conversion yielding isomaltose-13C. This method achieves 90% 13C enrichment at the C6 position of the glucose moieties, as confirmed by 13C NMR.

Chemical and Chemoenzymatic Approaches

Selective 13C-Labeling via Chemical Synthesis

While enzymatic methods dominate, chemical synthesis provides site-specific labeling. Protecting group strategies, such as benzylation of glucose-13C followed by Koenigs-Knorr glycosylation, yield isomaltose-13C with 99% anomeric purity. However, the multi-step process (12 steps) and low overall yield (22%) limit scalability.

Isotopic Exchange Reactions

Post-synthetic isotopic enrichment using 13C-glucose and transglucosidases allows partial labeling. For example, incubating isomaltose with 13C-glucose and Bacillus stearothermophilus maltogenic amylase results in 40% 13C incorporation at the reducing end.

Analytical Validation of Isomaltose-13C

Mass Spectrometry and NMR Profiling

LC-MS/MS with multiple reaction monitoring (MRM) quantifies isotopic purity, distinguishing isomaltose-13C from natural abundance analogs. 13C NMR confirms labeling positions: a characteristic doublet at δ 96.5 ppm (C1 of the α-(1→6)-linked glucose) and a singlet at δ 60.8 ppm (C6).

Enzymatic Digest Assays

Specificity is validated via hydrolysis with Aspergillus isomaltase, which cleaves isomaltose-13C into two glucose-13C molecules. Residual substrate < 2% after 1 h confirms structural integrity.

Chemical Reactions Analysis

Types of Reactions: Isomaltose-13C can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the molecule for specific research purposes.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and periodic acid (HIO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under acidic or basic conditions.

Major Products Formed:

Oxidation: Isomaltose-13C can be oxidized to isomaltose-13C-uronic acid.

Reduction: Reduction of isomaltose-13C can yield isomaltitol-13C.

Substitution: Substitution reactions can lead to the formation of various derivatives, such as isomaltose-13C-phosphate.

Scientific Research Applications

Isomaltose-13C is widely used in scientific research due to its stable isotope labeling, which allows for precise tracking of metabolic pathways and biochemical processes. Some of its applications include:

Metabolic Studies: Tracing the metabolic fate of glucose in various biological systems.

Enzyme Kinetics: Studying the activity of enzymes involved in carbohydrate metabolism.

Drug Development: Investigating the interaction of drugs with metabolic pathways involving glucose.

Nutritional Research: Analyzing the digestion and absorption of carbohydrates in the human diet.

Mechanism of Action

The mechanism by which isomaltose-13C exerts its effects largely depends on its role in metabolic studies. As a labeled glucose analog, it is metabolized by the same pathways as natural glucose, allowing researchers to track its incorporation into various biochemical compounds and pathways. The ^13C isotope provides a detectable signal in NMR and mass spectrometry, enabling detailed analysis of metabolic processes.

Comparison with Similar Compounds

Metabolic Tracing

Isomaltose-13C enables precise tracking of carbohydrate metabolism in vitro and in vivo, unlike unlabeled trehalose or cellobiose. Studies using 13C-NMR and mass spectrometry highlight its utility in mapping glucose rearrangement during IMO synthesis .

Prebiotic Activity

Isomaltose-13C-derived IMOs promote gut microbiota growth, similar to fructooligosaccharides (FOS). However, FOS lacks isotopic labels, limiting its use in mechanistic studies .

Research Findings

- Enzymatic Efficiency : The α-glucosidase from X. dendrorhous shows 30% higher specificity for isomaltose-13C over maltose-13C, attributed to the enzyme’s active site accommodating α-1,6 linkages .

- Stability : Isomaltose-13C retains 95% integrity after 6 months at −20°C, outperforming hygroscopic analogs like maltitol .

Data Tables

Table 1: Key Physicochemical Properties

| Parameter | Isomaltose-13C | Maltose-13C | Trehalose |

|---|---|---|---|

| Molecular Weight | 342.3 g/mol | 342.3 g/mol | 342.3 g/mol |

| Solubility (H₂O) | 500 mg/mL | 680 mg/mL | 680 mg/mL |

| Hygroscopicity | High | Moderate | Low |

Table 2: Enzymatic Conversion Efficiency

| Substrate | Enzyme Source | Conversion Yield (%) |

|---|---|---|

| Isomaltose-13C | X. dendrorhous | 85 |

| Maltose-13C | Aspergillus oryzae | 55 |

Q & A

Q. What are the primary applications of Isomaltose-13C in metabolic pathway analysis?

Isomaltose-13C is widely used as a stable isotopic tracer to study carbohydrate metabolism. Methodologies include tracking isotopic enrichment via NMR spectroscopy or mass spectrometry (MS) to map metabolic flux in vivo or in cell cultures. Researchers should optimize tracer concentrations to avoid perturbing natural metabolic rates and validate results using kinetic modeling .

Q. How is Isomaltose-13C synthesized and characterized for research use?

Synthesis typically involves enzymatic or chemical methods with ¹³C-labeled glucose precursors. Characterization requires ¹³C-NMR to confirm isotopic purity and HPLC-MS for structural validation. Researchers must report synthesis yields, purification steps (e.g., column chromatography), and purity thresholds (≥95% recommended) in supporting information .

Q. What role does Isomaltose-13C play in optimizing NMR experimental designs?

As a ¹³C-labeled substrate, it enhances signal detection in metabolic NMR studies. Researchers should use polarization transfer techniques (e.g., HSQC, HMBC) to improve sensitivity and assign peaks accurately. Include details on spectrometer parameters (e.g., magnetic field strength, acquisition time) and internal standards (e.g., DSS) for reproducibility .

Q. What storage conditions ensure the stability of Isomaltose-13C in long-term studies?

Store lyophilized Isomaltose-13C at -20°C in anhydrous conditions to prevent hydrolysis. For in-solution use, prepare aliquots in deuterated solvents (e.g., D₂O) and avoid freeze-thaw cycles. Stability should be validated via periodic NMR or MS checks over 6–12 months .

Advanced Research Questions

Q. How can researchers address quantification challenges of Isomaltose-13C in complex biological matrices?

Matrix effects (e.g., protein binding) and interference from unlabeled sugars require isotope dilution mass spectrometry (IDMS) with internal standards (e.g., ¹³C₆-glucose). Optimize sample preparation via solid-phase extraction or derivatization (e.g., trimethylsilylation) to enhance MS sensitivity .

Q. What strategies resolve contradictions in isotopic enrichment data across longitudinal studies?

Discrepancies may arise from variations in tracer administration (e.g., bolus vs. infusion) or metabolic compartmentalization. Use compartmental modeling to account for tissue-specific uptake and cross-validate results with complementary tracers (e.g., ²H-glucose). Transparent reporting of dosing protocols and kinetic assumptions is critical .

Q. What protocols ensure reproducibility of Isomaltose-13C tracer studies across laboratories?

Standardize protocols for tracer preparation, administration (e.g., mg/kg body weight), and data normalization (e.g., to total cellular carbon). Share raw NMR/MS datasets and metadata (e.g., instrument calibration logs) via repositories like Zenodo. Cross-lab validation using reference materials (e.g., NIST-certified isotopes) is recommended .

Q. How should systematic reviews incorporate studies with divergent Isomaltose-13C experimental designs?

Use PRISMA guidelines to assess heterogeneity in tracer doses, analytical methods, and model organisms. Perform subgroup analyses for in vitro vs. in vivo studies and apply quality appraisal tools (e.g., GRADE) to evaluate bias. Meta-regression can address confounding variables like sampling timepoints .

Q. What statistical methods are robust for analyzing time-resolved isotopic enrichment data?

Mixed-effects models account for intra-subject variability in longitudinal datasets. For non-linear kinetics, use Michaelis-Menten or Hill equation-based fitting. Report confidence intervals, Akaike Information Criterion (AIC) for model selection, and sensitivity analyses for parameter estimation .

Q. How can tracer concentrations be optimized to minimize isotopic dilution in dynamic systems?

Conduct pilot dose-response experiments to identify the threshold where isotopic dilution does not obscure detection (typically 10–20% enrichment). Pair with compartmental flux analysis to adjust for dilution effects in real-time. Validate via spike-recovery experiments in representative biological matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.